Benzamide, N-(3-methyl-2-pyridyl)- can be sourced from various chemical databases, including PubChem and Sigma-Aldrich, which provide comprehensive data about its structure, properties, and applications. The compound is categorized under aromatic amides, specifically as an N-substituted benzamide due to the presence of the pyridine ring.
The synthesis of Benzamide, N-(3-methyl-2-pyridyl)- can be achieved through several methods. A notable approach includes:
Benzamide, N-(3-methyl-2-pyridyl)- has a distinct molecular structure characterized by:
InChI=1S/C13H12N2O/c1-10-6-5-9(14-10)7-12(15)13(16)8-4-3-2-11(12)17/h2-8H,1H3,(H,15,16)
The structural arrangement allows for potential hydrogen bonding interactions due to the presence of both nitrogen and oxygen atoms in the functional groups.
Benzamide, N-(3-methyl-2-pyridyl)- participates in various chemical reactions:
These reactions typically require controlled conditions regarding temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for Benzamide, N-(3-methyl-2-pyridyl)- primarily relates to its biological activities:
Benzamide, N-(3-methyl-2-pyridyl)- exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in various fields including pharmaceuticals.
Benzamide, N-(3-methyl-2-pyridyl)- has diverse applications:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1